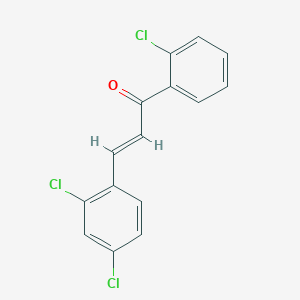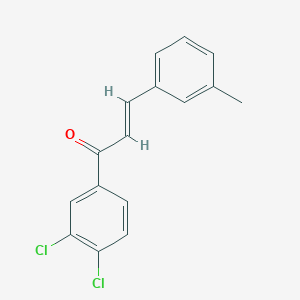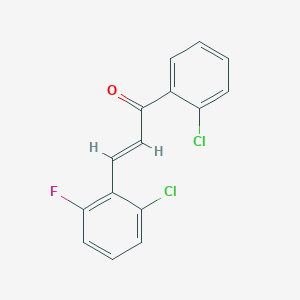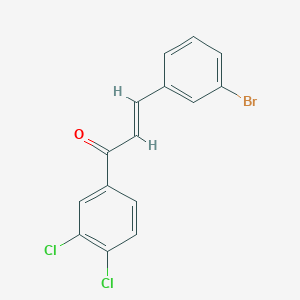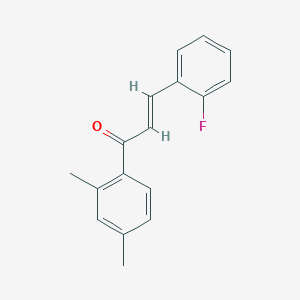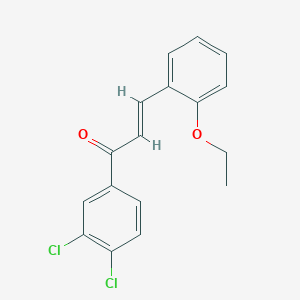
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, commonly referred to as 2E-3-2,5-DMPPDP, is a compound of interest to scientists due to its wide range of applications in scientific research. It is a versatile molecule that can be used in a variety of experiments and studies in the fields of organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
2E-3-2,5-DMPPDP has a wide range of applications in scientific research. It can be used as a starting material in the synthesis of other compounds, such as pharmaceuticals. It can also be used in the synthesis of other compounds, such as dyes and pigments. Additionally, it can be used in the synthesis of polymers and other materials. Furthermore, it can be used in the synthesis of other compounds, such as organometallic compounds, for use in catalysis.
Mecanismo De Acción
The mechanism of action of 2E-3-2,5-DMPPDP is not well understood. However, it is believed that the compound acts as a substrate for a variety of enzymes, and is also believed to act as a ligand for certain proteins. Additionally, it is believed that the compound can interact with other molecules, such as nucleic acids, to form complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-3-2,5-DMPPDP are not well understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, and can also act as an agonist of certain receptors. Additionally, it is believed that the compound can act as an antioxidant, and can also act as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2E-3-2,5-DMPPDP in laboratory experiments include its low cost and availability, its versatility, and its relatively low toxicity. Additionally, the compound is relatively stable and has a low reactivity. The main limitation of using 2E-3-2,5-DMPPDP in laboratory experiments is its lack of specificity, as the compound can interact with a variety of molecules.
Direcciones Futuras
The future directions for 2E-3-2,5-DMPPDP include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and development. Additionally, further research is needed to determine the compound’s potential use in diagnostics and therapeutics. Furthermore, further research is needed to determine the compound’s potential use in the development of new materials, such as polymers and nanomaterials. Finally, further research is needed to determine the compound’s potential use in the development of new catalysts.
Métodos De Síntesis
2E-3-2,5-DMPPDP can be synthesized through a variety of methods, including the Wittig reaction, the Grignard reaction, and the Williamson ether synthesis. The Wittig reaction is a type of chemical reaction in which an alkyl halide reacts with an aldehyde or ketone in the presence of a Wittig reagent to form an alkene. The Grignard reaction is an organic reaction in which an alkyl or aryl-magnesium halide reacts with an electrophile to form a ketone or an aldehyde. The Williamson ether synthesis is a chemical reaction in which an alkyl halide reacts with an alcohol to form an ether.
Propiedades
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-13-5-8-17(14(2)11-13)18(20)9-6-15-12-16(21-3)7-10-19(15)22-4/h5-12H,1-4H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBQKMHYESWTFU-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



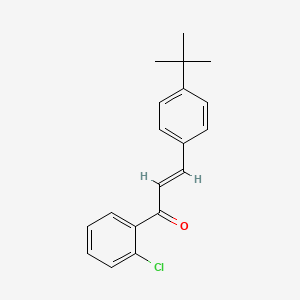

![(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346472.png)
